Ezetimibe phenoxy glucuronide-D4 is a labeled metabolite of ezetimibe, a selective cholesterol absorption inhibitor used primarily to lower cholesterol levels in patients. This compound is significant in pharmacokinetic studies and therapeutic drug monitoring due to its role as an active metabolite of ezetimibe, which undergoes extensive first-pass metabolism primarily in the intestines to form this glucuronide conjugate.
Ezetimibe phenoxy glucuronide-D4 is synthesized from ezetimibe, which itself is derived from a complex organic synthesis process involving various chemical reactions. The compound is utilized in research settings for its reliable analytical properties in studying the pharmacokinetics of ezetimibe and its metabolites.
Ezetimibe phenoxy glucuronide-D4 can be classified as a pharmaceutical compound and a metabolite. Its primary function relates to cholesterol metabolism, specifically inhibiting the absorption of dietary cholesterol in the intestine.
The synthesis of ezetimibe phenoxy glucuronide-D4 involves the glucuronidation of ezetimibe, typically facilitated by UDP-glucuronosyltransferases (UGTs). This process can be conducted using various methodologies, including enzymatic reactions or chemical synthesis techniques.
The molecular formula for ezetimibe phenoxy glucuronide-D4 is , with a molecular weight of approximately 551.58 g/mol. The structure includes a phenolic group derived from ezetimibe and a glucuronic acid moiety.
Ezetimibe phenoxy glucuronide-D4 participates mainly in metabolic reactions involving glucuronidation. The primary reaction is the conjugation with glucuronic acid, which enhances the solubility and excretion of ezetimibe.
Ezetimibe functions by inhibiting the Niemann-Pick C1-like 1 protein, which is responsible for cholesterol uptake at the intestinal villi. The formation of its active metabolite, ezetimibe phenoxy glucuronide-D4, enhances its pharmacological effects by increasing systemic exposure and prolonging action.
Ezetimibe phenoxy glucuronide-D4 is widely used in scientific research for:
This compound plays a crucial role in enhancing our understanding of cholesterol management therapies and their metabolic pathways.
Ezetimibe phenoxy glucuronide-D4 (EPG-D4) is the deuterium-labeled analog of ezetimibe phenoxy glucuronide (EPG), the active metabolite of the cholesterol-lowering drug ezetimibe. Following oral administration, ezetimibe undergoes extensive first-pass metabolism, with >80% converted to EPG via glucuronidation [4]. This biotransformation occurs in both the intestine and liver, but their contributions are asymmetrical:
Table 1: Site-Specific Contributions to Ezetimibe Metabolism
Tissue | Metabolic Contribution | Key Enzymes/Transporters | Functional Outcome |
---|---|---|---|
Intestine | Primary first-pass glucuronidation (∼70%) | UGT1A1, UGT1A3, UGT2B15 | Minimizes systemic ezetimibe exposure |
Liver | Secondary glucuronidation (∼20-30%) | UGT1A1, UGT1A3; OATP1B1, MRP2 | Biliary secretion of EPG; enterohepatic recycling |
Hepatic impairment dramatically alters this balance. In carbon tetrachloride (CCl₄)-induced rat models of liver injury:
EPG formation is mediated by UDP-glucuronosyltransferases (UGTs), with specific isoforms driving regional metabolic efficiency:
Table 2: UGT Isoforms Involved in EPG Formation
UGT Isoform | Tissue Expression | Catalytic Efficiency (Vmax/Km) | Impact of Hepatic Impairment |
---|---|---|---|
UGT1A1 | Intestine > Liver | High | Reduced activity in cirrhosis |
UGT1A3 | Liver > Intestine | Moderate | Severely reduced in NASH models |
UGT2B15 | Liver | Low | Moderately reduced |
Deuterium labeling in EPG-D4 (at four positions on the fluorophenyl ring) does not alter glucuronidation kinetics versus non-deuterated EPG. This allows EPG-D4 to serve as a valid internal standard in mass spectrometry assays quantifying EPG or ezetimibe [1] [5] [7].
EPG-D4 mirrors the pharmacokinetic (PK) behavior of native EPG but with distinct analytical advantages due to deuterium:
Table 3: Key PK Parameters of Ezetimibe vs. EPG/EPG-D4
Parameter | Ezetimibe | EPG/EPG-D4 | Notes |
---|---|---|---|
Cmax (oral) | 3.4–5.5 ng/mL | 45–90 ng/mL | EPG exposure >10× parent drug |
Tmax (h) | 1–2 | 1–2 | Simultaneous peaks |
t½ (h) | 19–24 | 21–25 | EPG-D4 t½ identical to EPG |
AUC Ratio (EPG:Ezetimibe) | 1:8–1:10 | — | Higher active metabolite exposure |
Deuterium effects are minimal in EPG-D4:
In hepatic impairment, EPG-D4 accurately quantifies disproportionate exposure changes:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7